Tricosa-2,4-dienoic acid
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Overview
Description
Tricosa-2,4-dienoic acid is a long-chain fatty acid with a unique structure characterized by two conjugated double bonds at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricosa-2,4-dienoic acid typically involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method allows for the preparation of the compound with high isomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Tricosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tricosa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tricosa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes.
Comparison with Similar Compounds
- (5Z,9Z)-icosa-5,9-dienoic acid
- (5Z,9Z)-tricosa-5,9-dienoic acid
- (5Z,9Z)-tetracosa-5,9-dienoic acid
- (5Z,9Z)-hexacosa-5,9-dienoic acid
Uniqueness: Tricosa-2,4-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
116127-14-1 |
---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
tricosa-2,4-dienoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h19-22H,2-18H2,1H3,(H,24,25) |
InChI Key |
MWRGUWJGLXWAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
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